Unii-W8C978udal
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Overview
Description
Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- is a complex organic compound with a unique structure that includes a methoxyphenyl group and an oxiranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- typically involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and amine-substituted compounds.
Scientific Research Applications
Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methanone, [(1R,2S,3R,4S)-3,4-bis(4-methoxyphenyl)-1,2-cyclobutanediyl]bis[phenyl-, rel- (9CI)]
- (4-Methoxyphenyl)[(2S,3R)-3-(2-nitrophenyl)-2-aziridinyl]methanone
Uniqueness
Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and an oxiranyl group
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m0/s1 |
InChI Key |
GAMOPGGZIQWBEM-JKSUJKDBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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